Cas no 1558873-80-5 (4,6-dimethylpiperidine-3-carboxylic acid)

4,6-dimethylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4,6-dimethylpiperidine-3-carboxylic acid
- EN300-1717440
- 1558873-80-5
-
- インチ: 1S/C8H15NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)
- InChIKey: ZKTHEMWRLUCOGJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1CNC(C)CC1C)=O
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 49.3Ų
4,6-dimethylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1717440-0.1g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 0.1g |
$1019.0 | 2023-09-20 | ||
Enamine | EN300-1717440-5.0g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 5g |
$3355.0 | 2023-06-04 | ||
Enamine | EN300-1717440-10g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 10g |
$4974.0 | 2023-09-20 | ||
Enamine | EN300-1717440-5g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 5g |
$3355.0 | 2023-09-20 | ||
Enamine | EN300-1717440-10.0g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 10g |
$4974.0 | 2023-06-04 | ||
Enamine | EN300-1717440-0.25g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 0.25g |
$1065.0 | 2023-09-20 | ||
Enamine | EN300-1717440-1g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1717440-2.5g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 2.5g |
$2268.0 | 2023-09-20 | ||
Enamine | EN300-1717440-1.0g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 1g |
$1157.0 | 2023-06-04 | ||
Enamine | EN300-1717440-0.05g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 0.05g |
$972.0 | 2023-09-20 |
4,6-dimethylpiperidine-3-carboxylic acid 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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10. Book reviews
4,6-dimethylpiperidine-3-carboxylic acidに関する追加情報
4,6-Dimethylpiperidine-3-Carboxylic Acid: A Comprehensive Overview
4,6-Dimethylpiperidine-3-carboxylic acid (CAS No. 1558873-80-5) is a fascinating compound with a unique structure and diverse applications. This compound belongs to the class of piperidine derivatives, which are widely studied in organic chemistry due to their structural versatility and potential in various fields such as pharmacology, materials science, and catalysis. The molecular formula of this compound is C9H15NO2, and its molecular weight is 167.21 g/mol. The structure of 4,6-dimethylpiperidine-3-carboxylic acid consists of a six-membered piperidine ring with two methyl groups attached at the 4th and 6th positions and a carboxylic acid group at the 3rd position.
Recent studies have highlighted the importance of 4,6-dimethylpiperidine-3-carboxylic acid in drug design and development. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its potential as a building block for developing antidepressants, anti-inflammatory agents, and neuroprotective drugs. The presence of the carboxylic acid group provides opportunities for further modifications, such as esterification or amidation, which can enhance its bioavailability and pharmacokinetic properties.
The synthesis of 4,6-dimethylpiperidine-3-carboxylic acid has been optimized in recent years to improve yield and reduce environmental impact. One common approach involves the cyclization of amino acids or related compounds under specific reaction conditions. For example, a study published in *Journal of Organic Chemistry* demonstrated a novel method using microwave-assisted synthesis to achieve high yields of this compound. This method not only reduces reaction time but also minimizes the use of hazardous reagents, aligning with green chemistry principles.
In terms of physical properties, 4,6-dimethylpiperidine-3-carboxylic acid exhibits a melting point of approximately 125°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various applications in organic synthesis and analytical chemistry. Additionally, its ability to form stable salts with alkali metals has been exploited in the development of novel pharmaceutical formulations.
The biological activity of 4,6-dimethylpiperidine-3-carboxylic acid has been extensively studied in recent years. Preclinical studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Furthermore, it has demonstrated neuroprotective properties in animal models of Parkinson's disease by reducing oxidative stress and protecting dopaminergic neurons. These findings underscore its potential as a lead compound for developing innovative therapeutics.
Another area where 4,6-dimethylpiperidine-3-carboxylic acid has shown promise is in materials science. Its ability to form self-assembled monolayers on various surfaces has been explored for applications in sensors and nanotechnology. Researchers have reported that films formed by this compound exhibit excellent stability under harsh environmental conditions, making them ideal for use in industrial settings.
From an environmental perspective, the degradation pathways of 4,6-dimethylpiperidine-3-carboxylic acid have been investigated to assess its ecological impact. Studies indicate that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in the environment. This makes it a more sustainable choice compared to other synthetic compounds that resist degradation.
In conclusion, 4,6-dimethylpiperidine-3-carboxylic acid (CAS No. 1558873-80-5) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug development to materials science. With ongoing research focusing on optimizing its synthesis and exploring new functionalizations, this compound is poised to play an increasingly important role in both academic and industrial settings.
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